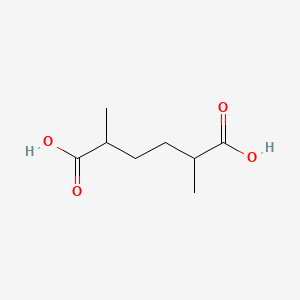

2,5-Dimethylhexanedioic acid

Overview

Description

2,5-Dimethylhexanedioic acid (2,5-DMHD) is an organic compound belonging to the class of dicarboxylic acids. It is an important building block in the synthesis of polymers, pharmaceuticals, and other organic compounds. It is also used in the production of esters, amides, and other derivatives. 2,5-DMHD is a white solid with a molecular weight of 178.19 g/mol and a melting point of 122-124°C.

Scientific Research Applications

Synthesis from Biomass Resources

2,5-Dimethylhexanedioic acid can be synthesized from biomass resources. Liu Yueqin et al. (2016) demonstrated the synthesis of 2,5-hexanedione, a platform chemical with broad uses in biofuel, medicinal chemistry, and drug discovery, from biomass-derived dimethyl furane using an efficient biphasic system (Liu Yueqin et al., 2016).

Combustion Chemistry

In a study on the combustion behavior of iso-paraffinic molecular structures, Sarathy et al. (2014) provided experimental data for the oxidation of 2,5-dimethylhexane under various conditions, contributing to the understanding of the combustion characteristics of real fuels (Sarathy et al., 2014).

Synthesis of Analogues and Derivatives

Several studies focused on synthesizing analogues and derivatives of 2,5-dimethylhexanedioic acid. For instance, Kubyshkin et al. (2007, 2009) synthesized rigid non-chiral analogues of 2-aminoadipic acid from dimethyl meso-2,5-dibromohexanedioate (Kubyshkin et al., 2007), (Kubyshkin et al., 2009).

Biomass Conversion to Fuel Additives

Zhou et al. (2016) explored the conversion of biomass into 2,5-dimethyltetrahydrofuran (DMTHF), an excellent fuel additive and solvent, from biomass-derived 2,5-hexanedione. They achieved a high yield under mild conditions using a cooperative catalyst system (Zhou et al., 2016).

Chemical Reactions and Mechanisms

Research also encompasses understanding the chemical reactions and mechanisms involving 2,5-dimethylhexanedioic acid or its derivatives. For example, Gubina et al. (2004) discovered that the acid hydrolysis of 2,5-dimethylfuran exhibits a self-oscillating character, which is a significant finding in chemical reaction dynamics (Gubina et al., 2004).

properties

IUPAC Name |

2,5-dimethylhexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-5(7(9)10)3-4-6(2)8(11)12/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWOXXMGPEQVGNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10963238 | |

| Record name | 2,5-Dimethylhexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4454-18-6 | |

| Record name | Hexanedioic acid, 2,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004454186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4454-18-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4454-18-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5947 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dimethylhexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

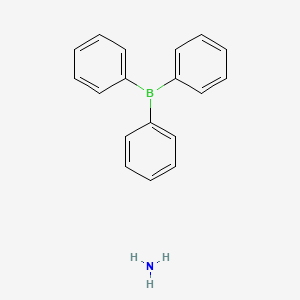

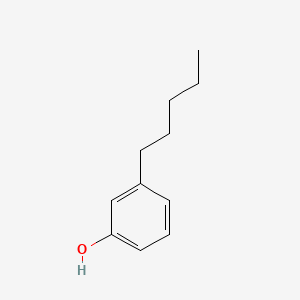

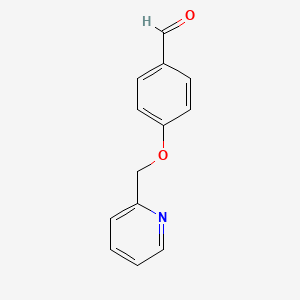

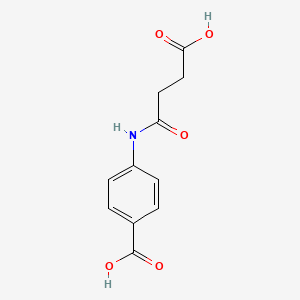

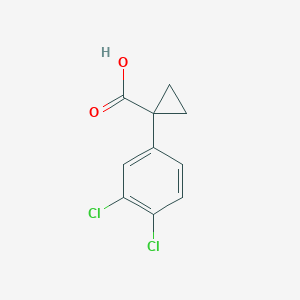

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

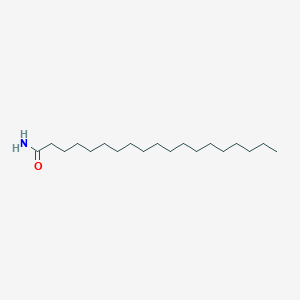

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzoic acid, 4-[(octadecylamino)carbonyl]-, methyl ester](/img/structure/B1594640.png)